molecular formula C21H21N5O3 B2392972 5-(3,5-dimethoxyphenyl)-3-(5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole CAS No. 1251683-74-5

5-(3,5-dimethoxyphenyl)-3-(5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Cat. No.: B2392972
CAS No.: 1251683-74-5
M. Wt: 391.431
InChI Key: OANXGRSUQJIZEC-UHFFFAOYSA-N
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Description

5-(3,5-dimethoxyphenyl)-3-(5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C21H21N5O3 and its molecular weight is 391.431. The purity is usually 95%.
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Biological Activity

The compound 5-(3,5-dimethoxyphenyl)-3-(5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole (CAS Number: 1251683-74-5) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

The molecular formula of the compound is C21H21N5O3C_{21}H_{21}N_{5}O_{3} with a molecular weight of 391.4 g/mol. The structure includes a 1,2,4-oxadiazole ring fused with a triazole moiety, which is often associated with various pharmacological effects.

PropertyValue
CAS Number1251683-74-5
Molecular FormulaC21H21N5O3
Molecular Weight391.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticancer Activity

Research indicates that compounds containing the oxadiazole and triazole units exhibit significant anticancer properties . A study highlighted that derivatives of 1,2,4-oxadiazoles show activity against various cancer cell lines, including breast and colon cancer cells. For instance, a related compound demonstrated an IC50 value of approximately 92.4 µM against multiple cancer cell lines such as HeLa (cervical cancer) and Caco-2 (colon adenocarcinoma) .

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives is well-documented. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, compounds were tested against Staphylococcus aureus and Escherichia coli , demonstrating moderate to strong antimicrobial activity .

The biological mechanisms underlying the activity of oxadiazole derivatives often involve the inhibition of specific enzymes or pathways. For instance:

  • Histone Deacetylases (HDACs) : Some oxadiazole derivatives have been shown to inhibit HDACs, which play crucial roles in cancer progression .
  • Carbonic Anhydrase (CA) : Inhibition of CA has implications in various diseases including glaucoma and epilepsy .

Study 1: Anticancer Efficacy

In a study published in PubMed Central, researchers synthesized several oxadiazole derivatives and evaluated their anticancer efficacy. The most potent derivative exhibited an IC50 value lower than 10 µM against several cancer cell lines. This compound was further modified to enhance its activity, leading to the development of new analogs with improved efficacy .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of oxadiazole derivatives against clinical isolates. The study utilized the disc diffusion method to evaluate antibacterial activity against Candida albicans and Aspergillus niger , showing promising results with significant zones of inhibition for several tested compounds .

Properties

IUPAC Name

5-(3,5-dimethoxyphenyl)-3-[5-methyl-1-[(4-methylphenyl)methyl]triazol-4-yl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-13-5-7-15(8-6-13)12-26-14(2)19(23-25-26)20-22-21(29-24-20)16-9-17(27-3)11-18(10-16)28-4/h5-11H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANXGRSUQJIZEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(N=N2)C3=NOC(=N3)C4=CC(=CC(=C4)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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